Scientific Field: Dermatology
Summary of Application: Levocetirizine is used in the treatment of atopic dermatitis, a prevalent skin disease.
Methods of Application: The niosome and chitosan nanoparticle were developed and evaluated for particle size distribution, drug loading, and entrapment efficiency. The formulations were optimized through Box-Behnken design.
Results or Outcomes: The optimized niosomes and chitosan nanoparticle exhibited a particle size range of 384.4±64.3 nm and 382.7±59.2 nm, drug loading of 18.99±0.02% and 12.2±1.6%, and entrapment efficiency of 46.63±2.12% and 29.6±1.6%, respectively.
Levocetirizine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and chronic urticaria. It is the active levorotatory enantiomer of cetirizine, which means it is specifically designed to block histamine H1 receptors, thereby reducing allergy-related symptoms such as sneezing, itching, and runny nose. Levocetirizine is marketed under various trade names, including Xyzal and Levrix, and was approved for medical use in the United States in 2007 .
The chemical formula for levocetirizine is , with a molar mass of approximately 388.89 g/mol. Its structure includes a diphenylmethylpiperazine group, which is characteristic of many antihistamines .
Levocetirizine undergoes minimal metabolism, with about 85% of an oral dose excreted unchanged in urine. The primary metabolic pathway involves minor transformations via cytochrome P450 enzymes, particularly CYP3A4. Metabolites include dihydrodiol, N-oxide, hydroxymethoxy derivatives, and others, but these do not significantly contribute to its antihistaminic activity .
As an inverse agonist at the histamine H1 receptor, levocetirizine effectively reduces the receptor's baseline activity. This mechanism prevents the typical symptoms of allergic reactions by inhibiting the release of other inflammatory mediators. Unlike first-generation antihistamines, levocetirizine has a lower sedative effect due to its reduced ability to cross the blood-brain barrier .
Levocetirizine can be synthesized through several methods that typically involve the resolution of racemic cetirizine into its active enantiomer. One common approach is through chiral chromatography or enzymatic resolution techniques that selectively isolate the (R)-enantiomer from the (S)-enantiomer. The synthesis process generally involves:
The purity and efficacy of levocetirizine are crucial for its therapeutic use .
Levocetirizine is primarily indicated for:
It is effective for both seasonal and perennial allergies and is suitable for adults and children aged six months and older .
Levocetirizine shares similarities with several other antihistamines but stands out due to its specific enantiomeric form and reduced sedation profile. Here are some comparable compounds:
| Compound Name | Type | Sedative Effect | Unique Features |
|---|---|---|---|
| Cetirizine | First-generation | Moderate | Racemic mixture; more sedating |
| Hydroxyzine | First-generation | High | Strong sedative properties |
| Fexofenadine | Second-generation | Low | Non-sedating; fewer central nervous system effects |
| Desloratadine | Second-generation | Low | Active metabolite of loratadine |
Levocetirizine's unique selling point lies in its efficacy in treating allergy symptoms with minimal sedation compared to its predecessors .
Levocetirizine dihydrochloride exhibits distinctive solubility characteristics that significantly influence its pharmaceutical behavior and bioavailability. The compound demonstrates excellent aqueous solubility, with reported values of 946 grams per 100 milliliters in water at ambient conditions [1]. This exceptional water solubility is attributed to the dihydrochloride salt formation, which enhances the ionic character of the molecule and promotes favorable interactions with aqueous media [2].
Table 1: Solubility Profile of Levocetirizine Dihydrochloride
| Solvent/pH | Solubility (mg/mL) | Source Reference |
|---|---|---|
| Water (25°C) | 78 | [3] |
| Water (94.6 g/100 mL) | 946 | [1] |
| DMSO | 78 | [3] |
| Ethanol | 78 | [3] |
| Tween 80 | 24 (levocetirizine) | [4] |
| Isopropyl Palmitate | 4 (levocetirizine) | [4] |
| Acetone | Insoluble | [5] |
| pH 5.0 (formulation) | 0.5 | [6] |
| Predicted Water Solubility (ALOGPS) | 0.0658 | [7] |
The solubility profile reveals that levocetirizine dihydrochloride maintains consistent solubility across polar protic solvents, with 78 milligrams per milliliter achieved in both dimethyl sulfoxide and ethanol [3]. This uniform solubility in polar solvents reflects the compound's amphiphilic nature, possessing both hydrophilic carboxylic acid functionality and lipophilic aromatic ring systems. In surfactant systems, levocetirizine demonstrates moderate solubility in Tween 80 at 24 milligrams per milliliter, while showing reduced solubility in isopropyl palmitate at 4 milligrams per milliliter [4].
Table 2: Partition Coefficient and Ionization Properties
| Parameter | Value | Source Reference |
|---|---|---|
| Octanol-Water Partition Coefficient (pH 7.4) | 1.32 ± 0.03 | [8] [1] |
| LogP (ALOGPS) | 2.98 | [7] |
| LogP (Chemaxon) | 0.87 | [7] |
| LogS (ALOGPS) | -3.8 | [7] |
| pKa (Strongest Acidic) | 3.59 | [7] |
| pKa (Strongest Basic) | 7.42 | [7] |
| pKa (Carboxylic acid group) | 2.2 | [1] |
| pKa (Piperazine group 1) | 2.9 | [1] |
| pKa (Piperazine group 2) | 8.0 | [1] |
The octanol-water partition coefficient represents a critical parameter for understanding levocetirizine's lipophilicity and membrane permeation characteristics. At physiological pH 7.4, the experimentally determined octanol-water partition coefficient is 1.32 ± 0.03 [8] [1]. This moderate lipophilicity indicates favorable membrane penetration while maintaining adequate aqueous solubility for systemic distribution. The discrepancy between predicted LogP values from different computational models (ALOGPS: 2.98 vs. Chemaxon: 0.87) highlights the complexity of accurately predicting partition behavior for zwitterionic compounds [7].
The ionization profile of levocetirizine reveals three distinct dissociation constants corresponding to different functional groups within the molecule. The carboxylic acid group exhibits a pKa of 2.2, while the piperazine nitrogen atoms demonstrate pKa values of 2.9 and 8.0 [1]. These ionization characteristics result in pH-dependent solubility and partition behavior, with the compound existing predominantly in zwitterionic form at physiological pH. At pH 5.43, levocetirizine exists in neutral/zwitterionic equilibrium, which significantly influences its lipophilic properties and membrane interactions [9].
Levocetirizine dihydrochloride demonstrates characteristic thermal behavior that is essential for pharmaceutical processing, storage, and stability assessment. The compound exhibits a well-defined melting point in the range of 214-216°C, with thermal decomposition occurring simultaneously at these elevated temperatures [10] [11]. Alternative reports indicate a slightly lower melting range of 205-208°C with accompanying decomposition [3], reflecting potential variations in crystal form or measurement conditions.
Table 3: Thermal Properties and Stability Parameters
| Property | Value | Source Reference |
|---|---|---|
| Melting Point (°C) | 214-216 | [10] [11] |
| Melting Point Range (°C) | 205-208 (dec.) | [3] |
| Boiling Point (°C) - Predicted | 542.1 ± 45.0 | [3] |
| Decomposition Temperature (°C) | 215-225 | [12] |
| Storage Temperature (°C) | 2-8 (recommended) | [3] |
| Thermal Degradation Range 1 (°C) | 165-227 | [13] |
| Thermal Degradation Range 2 (°C) | 247-402 | [13] |
| Density (g/cm³) - Predicted | 1.237 ± 0.06 | [3] |
The thermal degradation kinetics of levocetirizine follow established patterns observed in structurally related antihistamines. Based on studies conducted with cetirizine, the racemic parent compound, thermal degradation occurs in two distinct temperature ranges: 165-227°C and 247-402°C [13]. The first degradation phase likely corresponds to decarboxylation and side chain fragmentation, while the second phase involves aromatic ring degradation and complete molecular breakdown.
Table 4: Degradation Kinetics and Stability Under Stress Conditions
| Degradation Condition | Rate Constant (h⁻¹) | Half-life | Activation Energy | Source Reference |
|---|---|---|---|---|
| Acidic (2M HCl, 70°C) | 0.005 | 138.6 h | 121.8 kJ/mol | [14] |
| Acidic (2M HCl, 80°C) | 0.014 | 49.5 h | 121.8 kJ/mol | [14] |
| Acidic (2M HCl, 85°C) | 0.030 | 23.1 h | 121.8 kJ/mol | [14] |
| Acidic (2M HCl, 90°C) | 0.062 | 11.2 h | 121.8 kJ/mol | [14] |
| Oxidative (0.5% H₂O₂, 50°C) | 0.293 | 141.9 min | 36.3 kJ/mol | [14] |
| Oxidative (0.5% H₂O₂, 60°C) | 0.444 | 93.6 min | 36.3 kJ/mol | [14] |
| Oxidative (0.5% H₂O₂, 70°C) | 0.693 | 60.0 min | 36.3 kJ/mol | [14] |
| Oxidative (0.5% H₂O₂, 80°C) | 0.942 | 44.1 min | 36.3 kJ/mol | [14] |
| Thermal (60°C) | Stable for 48h | No degradation | N/A | [15] |
| High Humidity (92.5% RH) | Slight increase in related substances | Variable | N/A | [16] |
The degradation kinetics demonstrate temperature-dependent behavior following pseudo-first-order reaction mechanisms under both acidic and oxidative conditions [14]. Under acidic stress conditions using 2 molar hydrochloric acid, the activation energy for degradation is 121.8 kilojoules per mole, indicating significant energy barriers for molecular breakdown. The half-life decreases dramatically with temperature elevation, from 138.6 hours at 70°C to 11.2 hours at 90°C under acidic conditions.
Oxidative degradation proceeds more rapidly with a lower activation energy of 36.3 kilojoules per mole in the presence of 0.5% hydrogen peroxide [14]. This reduced activation energy suggests that oxidative pathways involve more facile radical-mediated processes compared to acid-catalyzed hydrolysis. The oxidative degradation half-life ranges from 141.9 minutes at 50°C to 44.1 minutes at 80°C, demonstrating the compound's susceptibility to oxidative stress.
Under moderate thermal stress at 60°C, levocetirizine dihydrochloride remains stable for 48 hours without significant degradation [15]. However, exposure to high humidity conditions (92.5% relative humidity) results in slight increases in related substances, indicating potential hydrolytic degradation pathways under moisture stress [16]. These findings necessitate protective packaging and controlled storage conditions for pharmaceutical formulations.
Comprehensive spectroscopic characterization of levocetirizine dihydrochloride provides definitive structural identification and purity assessment through complementary analytical techniques. Nuclear magnetic resonance spectroscopy employs deuterated methanol (CD₃OD) as the optimal solvent system for both proton and carbon-13 analysis [17]. The ¹H-NMR spectrum acquired at 400 megahertz reveals characteristic signals corresponding to the asymmetric carbon environment and distinctive piperazine ring protons that distinguish levocetirizine from its enantiomeric counterpart.
Table 5: Spectroscopic Characteristics and Analytical Parameters
| Technique | Value/Peak | Source Reference |
|---|---|---|
| Mass Spectrometry (MS-MS) | 389.1632 (100%) | [18] |
| LC-MS Precursor Ion (m/z) | 389.0 | [19] |
| LC-MS Product Ion (m/z) | 200.8 | [19] |
| IR - N-H Stretching (cm⁻¹) | 3406.52 | [20] |
| IR - C-H Stretching (cm⁻¹) | 2947.58 | [20] |
| IR - Tertiary Amine Salt (cm⁻¹) | 2361.14 | [20] |
| IR - Carbonyl Group (cm⁻¹) | 1742.56 | [20] |
| IR - Phenyl Nucleus (cm⁻¹) | 1600.27 | [20] |
| IR - C-N Stretching (cm⁻¹) | 1318.8 | [20] |
| IR - CO Stretching (cm⁻¹) | 1134.8 | [20] |
| NMR Solvent | CD₃OD (400 MHz ¹H-NMR) | [17] |
Infrared spectroscopy provides characteristic absorption bands that serve as molecular fingerprints for structural confirmation and functional group identification. The spectrum exhibits a broad N-H stretching vibration at 3406.52 cm⁻¹, indicative of the secondary amine functionality within the piperazine ring system [20]. Aliphatic C-H stretching appears at 2947.58 cm⁻¹, while the distinctive tertiary amine salt absorption at 2361.14 cm⁻¹ confirms the dihydrochloride salt formation. The carbonyl group of the carboxylic acid moiety produces a characteristic absorption at 1742.56 cm⁻¹, and the aromatic phenyl nucleus contributes skeletal stretching vibrations at 1600.27 cm⁻¹ [20].
Additional infrared absorptions at lower frequencies include C-N stretching at 1318.8 cm⁻¹ and C-O stretching at 1134.8 cm⁻¹, which collectively provide comprehensive structural confirmation [20]. The spectral pattern remains consistent across different crystalline forms and serves as a reliable analytical standard for pharmaceutical quality control applications.
Mass spectrometric analysis employs electrospray ionization coupled with tandem mass spectrometry for definitive molecular identification and fragmentation pattern characterization. The molecular ion peak appears at m/z 389.1632 with 100% relative intensity in MS-MS mode [18]. Liquid chromatography-mass spectrometry optimization reveals the precursor ion at m/z 389.0 with subsequent fragmentation producing the characteristic product ion at m/z 200.8 [19]. This fragmentation pattern corresponds to loss of the carboxyethoxy side chain, yielding the stable chlorinated diphenylmethyl-piperazine fragment.